molecular formula C17H12Cl3FN4S B4631653 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea

Cat. No. B4631653
M. Wt: 429.7 g/mol
InChI Key: WKDIZHIOFCVVEZ-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea is a compound belonging to the thiourea derivatives. These compounds are known for their versatile chemical properties and applications in various fields of chemistry and pharmacology. They are particularly interesting for their structural characteristics and the ability to form stable hydrogen bonds, contributing to their biological activities.

Synthesis Analysis

The synthesis of thiourea derivatives involves the reaction of isothiocyanates with amines. Specifically, for compounds similar to this compound, the synthesis can be achieved through the reaction of appropriate benzoyl isothiocyanates with fluorinated aromatic amines, resulting in the formation of the thiourea core structure. This process typically involves one-pot reactions under controlled conditions to ensure the formation of the desired product with high purity and yield (Wu et al., 2012).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiourea moiety, which is a functional group consisting of a sulfur atom double-bonded to one nitrogen atom and single-bonded to another nitrogen atom. This core structure is flanked by aromatic rings, which can be substituted with various functional groups, including chloro and fluoro substituents. The molecular structure is often determined using spectroscopic techniques such as IR, 1H NMR, and 13C NMR, alongside single-crystal X-ray diffraction for precise structural elucidation (Saeed et al., 2011).

Scientific Research Applications

Anticancer Activity

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea and its derivatives have been extensively studied for their potential anticancer properties. Research has shown that these compounds exhibit significant anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers. For instance, the compound has demonstrated anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, indicating its potential as a therapeutic agent in cancer treatment (Hammam et al., 2005). Additionally, the structure and molecular docking studies of certain derivatives have been conducted to understand their binding interactions with specific proteins, suggesting their role in targeting cancer cells (Hussain et al., 2020).

Synthesis and Characterization

The synthesis and characterization of various derivatives of this compound have been a major area of research. Studies involve the synthesis of novel compounds and their characterization using techniques such as IR, NMR, mass spectroscopy, and X-ray diffraction. For example, derivatives synthesized for potential use in cancer treatment have been characterized to confirm their chemical structures and properties (Saeed & Parvez, 2005), (Yusof et al., 2010).

Potential as Antidiabetic Agents

Some studies have explored the potential of fluoropyrazolesulfonylurea and thiourea derivatives, including this compound, as antidiabetic agents. These compounds have shown promising antidiabetic activity in preliminary biological screening, indicating their potential as therapeutic agents in the treatment of diabetes (Faidallah et al., 2016).

properties

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-(3,4-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3FN4S/c18-12-2-1-3-15(21)11(12)9-25-7-6-16(24-25)23-17(26)22-10-4-5-13(19)14(20)8-10/h1-8H,9H2,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDIZHIOFCVVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC(=S)NC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea
Reactant of Route 2
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea
Reactant of Route 4
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea
Reactant of Route 5
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea

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